molecular formula C14H13ClN2 B1470745 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine CAS No. 1517469-37-2

4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine

Cat. No. B1470745
CAS RN: 1517469-37-2
M. Wt: 244.72 g/mol
InChI Key: DRASCPCYSUPULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Another method for preparing pyrimidines involves the use of phosphorus oxytrichloride as a chlorinated agent and the action of a deacidification agent, using barbituric acid as a material .

Scientific Research Applications

Serotonin Receptor Studies

The pyrimidine derivatives, including 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine, are explored for their binding affinity with serotonin receptors. Modifications at the 4-position of the pyrimidine ring can enhance this affinity, which is crucial for the development of antidepressants and anxiolytic drugs .

Regioselective Synthesis Research

Researchers use this compound to study regioselective synthesis processes. The compound’s reactivity allows for selective substitution at the C-4 position, which is a valuable trait in creating targeted chemical reactions for complex organic synthesis .

Nucleophilic Substitution Reactions

The halogen atoms in 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine make it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. This is a fundamental reaction in organic chemistry, used to introduce different functional groups into the pyrimidine ring .

Biological Activity Correlation

The structure-activity relationship (SAR) of pyrimidine derivatives is studied using this compound. By synthesizing various derivatives, scientists can correlate the physical and chemical properties with biological activity, which is essential for drug design .

Hydrophobic Interaction Studies

The introduction of hydrophobic side chains using organolithium reagents in compounds like 4-Chloro-2-cyclopropyl-6-(m-tolyl)pyrimidine is studied to understand the effects of hydrophobic interactions on drug-receptor binding .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c1-9-3-2-4-11(7-9)12-8-13(15)17-14(16-12)10-5-6-10/h2-4,7-8,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRASCPCYSUPULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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